molecular formula C14H22ClNO4 B13747084 Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 24022-35-3

Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B13747084
CAS No.: 24022-35-3
M. Wt: 303.78 g/mol
InChI Key: VFVZQRIXQXXJAK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzoic acid core substituted with hydroxy and methoxy groups, and an ester linkage to a diethylaminoethyl group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves esterification reactions. One common method is the reaction of 2-hydroxy-3-methoxybenzoic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The ester linkage can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the diethylaminoethyl group enhances its ability to interact with biological membranes, facilitating its cellular uptake. The hydroxy and methoxy groups contribute to its overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the diethylaminoethyl ester group.

    Methyl 3-methoxysalicylate: Contains a methyl ester instead of the diethylaminoethyl ester.

    3-Methoxysalicylic acid: Similar core structure but different functional groups.

Uniqueness

Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to the presence of the diethylaminoethyl ester group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs.

Properties

CAS No.

24022-35-3

Molecular Formula

C14H22ClNO4

Molecular Weight

303.78 g/mol

IUPAC Name

diethyl-[2-(2-hydroxy-3-methoxybenzoyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C14H21NO4.ClH/c1-4-15(5-2)9-10-19-14(17)11-7-6-8-12(18-3)13(11)16;/h6-8,16H,4-5,9-10H2,1-3H3;1H

InChI Key

VFVZQRIXQXXJAK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=C(C(=CC=C1)OC)O.[Cl-]

Origin of Product

United States

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